Cas no 922-67-8 (methyl prop-2-ynoate)

methyl prop-2-ynoate structure
methyl prop-2-ynoate structure
상품 이름:methyl prop-2-ynoate
CAS 번호:922-67-8
MF:C4H4O2
메가와트:84.0733613967896
MDL:MFCD00008572
CID:40231
PubChem ID:13536

methyl prop-2-ynoate 화학적 및 물리적 성질

이름 및 식별자

    • Methyl propiolate
    • Propynoic acid
    • Methyl propiolate, (Propiolic acid methyl ester)
    • Methyl acetylenecarboxylate~Propiolic acid methyl ester~Propynoic acid methyl ester
    • methyl prop-2-ynoate
    • Propaylic Acid Methyl Ester
    • Methyl propiolat
    • Propargylic Acid Methyl Ester
    • : Methyl propiolat
    • Methyl Propargylate
    • Propiolic Acid Methyl Ester
    • 2-Propynoic acid methyl ester
    • Methyl acetylenecarboxylate
    • Propiolic acid, methyl ester (6CI, 7CI, 8CI)
    • (Carbomethoxy)acetylene
    • (Methoxycarbonyl)acetylene
    • Methyl 2-propynoate
    • Methyl acetylenemonocarboxylate
    • Methyl ethynecarboxylate
    • Methyl propynoate
    • NSC 154164
    • Propynoic acid methyl ester
    • Methyl Propiolate,97%
    • Methylpropiolate
    • 27342-21-8
    • MFCD00008572
    • Propynoic acid, methyl ester
    • propiolic acid methylester
    • CHEMBL4086262
    • DTXSID60238923
    • P0528
    • F0001-2227
    • NS00039449
    • BP-30045
    • 2-Propynoic acid, methyl ester
    • DTXCID10161414
    • 922-67-8
    • J-522627
    • 4-02-00-01688 (Beilstein Handbook Reference)
    • T88NXO102K
    • AKOS000120024
    • P17723
    • ALBB-008926
    • STK505661
    • Methyl propiolate, 99%
    • UNII-T88NXO102K
    • EN300-20478
    • NSC-154164
    • doi:10.14272/IMAKHNTVDGLIRY-UHFFFAOYSA-N.1
    • EINECS 213-083-5
    • NSC154164
    • BRN 0605462
    • Acetylenecarboxylic acid methyl ester
    • CS-0022413
    • AI3-37828
    • Propiolic acid, methyl ester
    • SB40750
    • MDL: MFCD00008572
    • 인치: 1S/C4H4O2/c1-3-4(5)6-2/h1H,2H3
    • InChIKey: IMAKHNTVDGLIRY-UHFFFAOYSA-N
    • 미소: O=C(OC)C#C
    • BRN: 605462

계산된 속성

  • 정밀분자량: 84.021129g/mol
  • 표면전하: 0
  • XLogP3: 0.6
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 2
  • 회전 가능한 화학 키 수량: 1
  • 동위원소 질량: 84.021129g/mol
  • 단일 동위원소 질량: 84.021129g/mol
  • 수소 결합 토폴로지 분자 극성 표면적: 26.3Ų
  • 중원자 수량: 6
  • 복잡도: 95.4
  • 동위원소 원자 수량: 0
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 정의되지 않은 원자 구성 센터 수: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 총 키 단위 수량: 1
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: 미확정
  • 밀도: 0.945 g/mL at 25 °C(lit.)
  • 비등점: 102°C
  • 플래시 포인트: 화씨 온도: 60.8°f
    섭씨: 16 ° c
  • 굴절률: n20/D 1.408(lit.)
  • 수용성: Not miscible in water.
  • 안정성: Stable. Highly flammable. Incompatible with strong oxidizing agents, bases, acids.
  • PSA: 26.30000
  • LogP: -0.20740
  • 용해성: 미확정

methyl prop-2-ynoate 보안 정보

  • 기호: GHS02 GHS07
  • 제시어:위험했어
  • 신호어:Danger
  • 피해 선언: H225,H315,H319,H335
  • 경고성 성명: P210,P261,P305+P351+P338
  • 위험물 운송번호:UN 3272 3/PG 2
  • WGK 독일:3
  • 위험 범주 코드: 11-36/37/38
  • 보안 지침: S26-S36-S36/37/39-S23-S16
  • 포카표 F사이즈:19
  • RTECS 번호:UE0050000
  • 위험물 표지: F T
  • 저장 조건:Store at room temperature
  • 보안 용어:3
  • 위험 등급:3
  • 패키지 그룹:II
  • 포장 등급:II
  • 위험 용어:R11; R36/37/38

methyl prop-2-ynoate 세관 데이터

  • 세관 번호:29161980
  • 세관 데이터:

    ?? ?? ??:

    2916190090

    개요:

    2916190090 기타 불포화 무환 단일 카르복실산 (그 산무수 \ 아세틸할로겐, 과산화물 및 과산소산 및 그 파생물 포함).?? ??:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.?? ???:9.0%。??? ??:6.5%.????:30.0%

    ?? ??:

    ?? ??, ?? ??,,,, 아크릴산 \ 아크릴산 에스테르 또는 에스테르는 잘 포장해야 한다

    ?? ??:

    A.입국화물통관표
    B.출국화물통관서류

    검사 검역 범주:

    R, 수입 식품 위생 감독 검사
    S. 수출 식품 위생 감독 검사
    M. 수입품 검사
    N. 수출품 검사

    요약:

    2916190090 불포화 무환 일원 카르복실산 및 그 산무수화물, 할로겐화물, 과산화물, 과산소산 및 그 파생물. 감독조건: AB(수입화물검사증서, 수출화물검사증서).부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.5%.????:30.0%

methyl prop-2-ynoate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM326338-200g
methyl prop-2-ynoate
922-67-8 95%+
200g
$369 2023-02-01
Enamine
EN300-20478-100.0g
methyl prop-2-ynoate
922-67-8 95%
100g
$361.0 2023-05-03
Enamine
EN300-20478-1.0g
methyl prop-2-ynoate
922-67-8 95%
1g
$36.0 2023-05-03
Chemenu
CM326338-1000g
methyl prop-2-ynoate
922-67-8 95%+
1000g
$1376 2021-08-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P0528-25ml
methyl prop-2-ynoate
922-67-8 98.0%(GC)
25ml
¥1190.0 2022-05-30
Life Chemicals
F0001-2227-0.5g
methyl prop-2-ynoate
922-67-8 95%+
0.5g
$19.0 2023-09-07
Life Chemicals
F0001-2227-10g
methyl prop-2-ynoate
922-67-8 95%+
10g
$84.0 2023-09-07
Oakwood
067148-25g
Methyl propiolate
922-67-8 97%
25g
$66.00 2024-07-19
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY001644-5g
2-[[[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl]thio]benzimidazole
922-67-8 ≥98%
5g
¥41.0 2023-09-15
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
A10_993864-5G
Methyl propiolate, 97%, for synthetic pro
922-67-8 97%
5g
¥113.0 2023-09-15

methyl prop-2-ynoate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Trimethyl orthoformate Catalysts: Sulfuric acid Solvents: Dichloromethane ;  28 h, 40 °C
참조
Environment-friendly preparation method of propiolic acid derivative
, China, , ,

합성 방법 2

반응 조건
1.1 Reagents: Tetraethylammonium p-toluenesulfonate Solvents: Dimethylformamide
참조
Esterification, etherification, and aldol condensation using cathodically generated organic olate anions
Fuchigami, Toshio; Awata, Takeshi; Nonaka, Tsutomu; Baizer, Manuel M., Bulletin of the Chemical Society of Japan, 1986, 59(9), 2873-9

합성 방법 3

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Solvents: Dichloromethane ;  0 °C; 2 h, 0 °C; 0 °C → 23 °C; 23 °C
1.2 Solvents: Ethyl acetate ;  1 h, 0 °C
참조
One-Pot Synthesis of Chromone Fused-Pyrrolo[2,1-a]isoquinolines and Indolizino[8,7-b]indoles: Iodine Promoted Oxidative [2+2+1] Annulation of O-acetylphenoxyacrylates with Tetrahydroisoquinolines and Noreleagnines
Shang, Zhi-Hao; Zhang, Xiang-Jin; Li, Yi-Ming; Wu, Rui-Xue; Zhang, Hui-Ru; et al, Journal of Organic Chemistry, 2021, 86(21), 15733-15742

합성 방법 4

반응 조건
참조
Addition of 4-ethoxyimidazoles to dimethyl acetylenedicarboxylate and transformation of the adducts to pyrimidin-5-yl acetates
Furuya, Shuichi; Omura, Kiyoshi; Furukawa, Yoshiyasu, Chemical & Pharmaceutical Bulletin, 1988, 36(5), 1669-75

합성 방법 5

반응 조건
참조
Synthesis of linear alkynes by rearrangement
Krueger, A., Science of Synthesis, 2008, 43, 469-554

합성 방법 6

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  18 h, reflux
참조
Metal-free synthesis of N-vinyl sulfoximines via DABCO-participated Michael addition of terminal carbonyl alkynes with N-chlorosulfoximines
Tang, Yisong; Tang, Yaonan; Rui, zhu; Zheng, Shaojun; Cheng, Xiaofang; et al, Tetrahedron, 2022, 129,

합성 방법 7

반응 조건
1.1 Reagents: Sulfuric acid ;  24 h, reflux
참조
Approaches to the total synthesis of dl-vernolepin
Medwid, Effrey Brian, 1980, , ,

합성 방법 8

반응 조건
1.1 Reagents: Sulfuric acid ;  48 h, 25 °C
참조
Studies on the 1-aza-1'-oxa-[3,3]-sigmatropic rearrangement: synthesis of ortho-(β-oxoalkyl)anilides and regiospecifically substituted indoles
Burgoyne, William Franklin Jr., 1981, , ,

합성 방법 9

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  0 °C; 1 - 12 h, 0 °C
참조
Flash vacuum pyrolysis of 1-Aryl-1,2,3-triazole-4-carboxylate esters and -4-carboxamides
Habib, Osama M.; Mohamed, Asaad S.; Al-Awadi, Nouria A., Journal of Analytical and Applied Pyrolysis, 2023, 170,

합성 방법 10

반응 조건
1.1 Reagents: Sulfuric acid
참조
Addition reactions of heterocyclic compounds. XL. Methyl propiolate with some quinolines, isoquinolines, and phenanthridines
Acheson, Richard M.; Verlander, M. S., Journal of the Chemical Society [Section] C: Organic, 1969, (17), 2311-15

합성 방법 11

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Methanol ,  Water
참조
Some uses of organosilicon compounds in organic synthesis
Percival, Alan, 1977, , ,

합성 방법 12

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  30 min, 0 °C; rt
참조
Palladium-Catalyzed Regio- and Stereoselective Coupling-Addition of Propiolates with Arylsulfonyl Hydrazides: A Pattern for Difunctionalization of Alkynes
Liu, Lixin; Sun, Kang; Su, Lebin; Dong, Jianyu; Cheng, Lei; et al, Organic Letters, 2018, 20(13), 4023-4027

합성 방법 13

반응 조건
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ;  12 h, reflux
참조
Nature-inspired remodeling of (aza)indoles to meta-aminoaryl nicotinates for late-stage conjugation of vitamin B3 to (hetero)arylamines
Varun, Begur Vasanthkumar ; Vaithegi, Kannan ; Yi, Sihyeong ; Park, Seung Bum, Nature Communications, 2020, 11(1),

합성 방법 14

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Methanol
참조
Action of Grignard reagents on the esters of propiolic acid
Rhinesmith, Herbert S., Journal of Organic Chemistry, 1975, 40(12), 1773-6

합성 방법 15

반응 조건
참조
Flash-vacuum pyrolysis of stabilized phosphorus ylides. Part 9. Preparation and pyrolysis of β,γ-dioxo ylides, β,β',γ,γ'-tetraoxo ylides and hexaoxo bis(ylides)
Aitken, R. Alan; Karodia, Nazira, Liebigs Annalen/Recueil, 1997, (4), 779-783

합성 방법 16

반응 조건
1.1 Reagents: Sulfuric acid Solvents: Water ;  1 h, reflux
참조
Environmental impact analysis of surface printing and 3D inkjet printing applications using an imine based covalent organic framework: A life cycle assessment study
Espada, Juan J. ; Rodriguez, Rosalia; de la Pena, Alejandro; Ramos, Mar; Segura, Jose L. ; et al, Journal of Cleaner Production, 2023, 395,

합성 방법 17

반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Methanol
참조
Pyridine-Based Organocatalysts for Regioselective syn-1,2-Silaboration of Terminal Alkynes and Allenes
Morimasa, Yohei; Kabasawa, Kosuke; Ohmura, Toshimichi ; Suginome, Michinori, Asian Journal of Organic Chemistry, 2019, 8(7), 1092-1096

합성 방법 18

반응 조건
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  1 h, 0 °C; 5 h, rt
참조
Asymmetric synthesis of dihydrocarbazoles through a Friedel-Crafts alkylation/annulation sequential reaction of indoles
Hu, Linfeng; Cao, Weidi; Wang, Kaixuan; Liu, Xiaohua; Feng, Xiaoming, Chemical Communications (Cambridge, 2021, 57(97), 13138-13141

합성 방법 19

반응 조건
1.1 Reagents: Methanol ,  Boron trifluoride etherate Solvents: Methanol
참조
The stereochemistry of addition of trialkylammonium and pyridinium tetrafluoroborate salts to activated acetylenes. Preparation of novel dienophiles for Diels-Alder reactions
Jung, Michael E.; Buszek, Keith R., Journal of the American Chemical Society, 1988, 110(12), 3965-9

합성 방법 20

반응 조건
참조
Complete kinetic analysis of thermal stereomutations among the eight 2,3-dideuterio-2-(methoxymethyl)spiro[cyclopropane-1,1'-indenes]
Baldwin, John E.; Black, Kersey A., Journal of the American Chemical Society, 1984, 106(4), 1029-40

methyl prop-2-ynoate Raw materials

methyl prop-2-ynoate Preparation Products

methyl prop-2-ynoate 관련 문헌

추천 기사

추천 공급업체
Suzhou Senfeida Chemical Co., Ltd
(CAS:922-67-8)Methyl propiolate
sfd6865
순결:99.9%
재다:200kg
가격 ($):문의